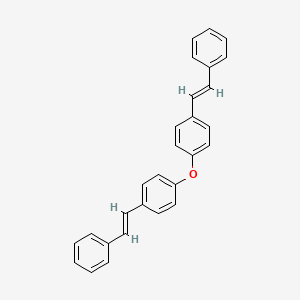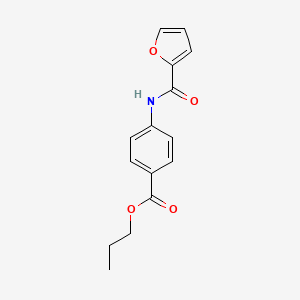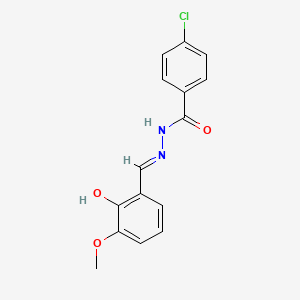![molecular formula C24H13BrClN3O5 B11692903 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11692903.png)
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5-bromo-2-clorofenil)-1,3-benzoxazol-5-il]-5-(3-nitrofenil)furano-2-carboxamida es un compuesto orgánico complejo que ha despertado interés en diversos campos científicos debido a sus propiedades estructurales únicas y aplicaciones potenciales. Este compuesto presenta un anillo de benzoxazol fusionado con un anillo de furano, y está sustituido con grupos bromo, cloro y nitro, convirtiéndolo en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-[2-(5-bromo-2-clorofenil)-1,3-benzoxazol-5-il]-5-(3-nitrofenil)furano-2-carboxamida generalmente implica reacciones orgánicas de varios pasos. El paso inicial a menudo incluye la formación del anillo de benzoxazol a través de una reacción de ciclación que involucra una orto-aminofenol y un derivado de ácido carboxílico. Los pasos subsiguientes implican la introducción de los sustituyentes bromo y cloro mediante reacciones de halogenación. Luego, el anillo de furano se sintetiza y se une al núcleo de benzoxazol mediante una reacción de acoplamiento. Finalmente, el grupo nitro se introduce mediante nitración, y el grupo carboxamida se forma mediante amidación.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y altos rendimientos. Los catalizadores y los solventes se seleccionan cuidadosamente para maximizar la eficiencia y minimizar los residuos. Los procesos de purificación, como la recristalización y la cromatografía, se emplean para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[2-(5-bromo-2-clorofenil)-1,3-benzoxazol-5-il]-5-(3-nitrofenil)furano-2-carboxamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir el grupo nitro en un grupo amino.
Sustitución: Los átomos de halógeno (bromo y cloro) se pueden sustituir por otros grupos mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador (por ejemplo, paladio sobre carbono).
Sustitución: Se emplean nucleófilos como metóxido de sodio (NaOCH3) o etóxido de sodio (NaOEt) en condiciones básicas.
Productos Principales
Oxidación: Los productos pueden incluir ácidos carboxílicos o cetonas.
Reducción: El producto principal es la amina correspondiente.
Sustitución: Los productos varían según el nucleófilo utilizado, pero pueden incluir éteres u otros derivados sustituidos.
Aplicaciones Científicas De Investigación
N-[2-(5-bromo-2-clorofenil)-1,3-benzoxazol-5-il]-5-(3-nitrofenil)furano-2-carboxamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a su capacidad para interactuar con varios objetivos biológicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados y como precursor para la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de N-[2-(5-bromo-2-clorofenil)-1,3-benzoxazol-5-il]-5-(3-nitrofenil)furano-2-carboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o alterando su función. Esta interacción puede desencadenar una cascada de eventos bioquímicos, lo que lleva al efecto terapéutico o biológico deseado. Las vías moleculares exactas involucradas dependen de la aplicación específica y el objetivo.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(tert-Butil)-4-((6-yodo-4-oxo-2-propilquinazolin-3(4H)-il)metil)-1,1-bifenil-2-sulfonamida
- Derivados de N-(Furano-2-ilmetil)-1H-tetrazol-5-amina
Unicidad
N-[2-(5-bromo-2-clorofenil)-1,3-benzoxazol-5-il]-5-(3-nitrofenil)furano-2-carboxamida es único debido a su combinación específica de grupos funcionales y estructuras de anillo, que confieren reactividad química y actividad biológica distintas. Su capacidad para experimentar diversas reacciones químicas e interactuar con múltiples objetivos biológicos lo convierte en un compuesto versátil para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C24H13BrClN3O5 |
|---|---|
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H13BrClN3O5/c25-14-4-6-18(26)17(11-14)24-28-19-12-15(5-7-21(19)34-24)27-23(30)22-9-8-20(33-22)13-2-1-3-16(10-13)29(31)32/h1-12H,(H,27,30) |
Clave InChI |
KAOOCJHUXBPMSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=C(C=CC(=C5)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11692822.png)

![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11692837.png)
![2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692851.png)

![4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11692859.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692871.png)

![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692890.png)
![Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11692897.png)
![4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid](/img/structure/B11692900.png)



